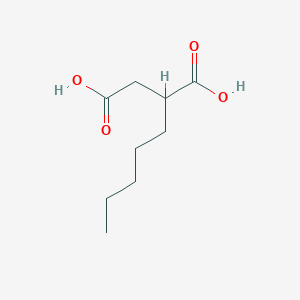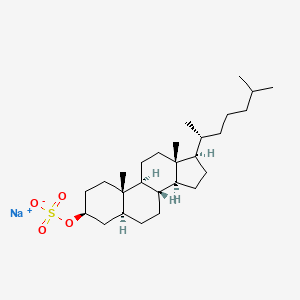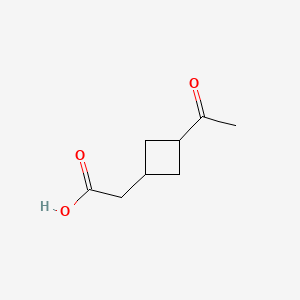
3,8-Methanoquinoline(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,8-Methanoquinoline(9CI) is a chemical compound with the molecular formula C10H7N and a molecular weight of 141.17 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline and its derivatives are known for their wide range of applications in medicinal chemistry, organic synthesis, and material science.
Vorbereitungsmethoden
The synthesis of 3,8-Methanoquinoline(9CI) can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction, can be used to prepare this compound . This reaction typically involves the use of palladium catalysts and boron reagents under mild and functional group-tolerant conditions.
Analyse Chemischer Reaktionen
3,8-Methanoquinoline(9CI) undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 3,8-Methanoquinoline(9CI) can lead to the formation of quinoline N-oxide derivatives, while reduction can yield dihydroquinoline derivatives .
Wissenschaftliche Forschungsanwendungen
3,8-Methanoquinoline(9CI) has several scientific research applications across various fields:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Wirkmechanismus
The mechanism of action of 3,8-Methanoquinoline(9CI) involves its interaction with molecular targets and pathways within biological systems. For instance, quinoline derivatives are known to inhibit enzymes like DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication . This inhibition leads to the stabilization of enzyme-DNA complexes, resulting in cell death. The specific pathways and molecular targets can vary depending on the derivative and its application.
Vergleich Mit ähnlichen Verbindungen
3,8-Methanoquinoline(9CI) can be compared with other quinoline derivatives, such as chloroquine, pyrimethamine, and mefloquine. These compounds share a similar core structure but differ in their functional groups and specific applications . For example:
Chloroquine: Used primarily as an antimalarial drug.
Pyrimethamine: Used as an antiprotozoal medication.
Mefloquine: Another antimalarial drug with a different mechanism of action.
The uniqueness of 3,8-Methanoquinoline(9CI) lies in its specific structural modifications, which can impart distinct chemical and biological properties compared to other quinoline derivatives.
Eigenschaften
CAS-Nummer |
326804-00-6 |
|---|---|
Molekularformel |
C10H7N |
Molekulargewicht |
141.17 g/mol |
IUPAC-Name |
9-azatricyclo[5.3.1.03,8]undeca-1(10),2,4,6,8-pentaene |
InChI |
InChI=1S/C10H7N/c1-2-8-4-7-5-9(3-1)10(8)11-6-7/h1-4,6H,5H2 |
InChI-Schlüssel |
ZZNXEOSENBTAPI-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=CC=CC3=CC1=CN=C23 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4,6-Dioxa-2-azabicyclo[3.2.0]heptan-3-one,2-acetyl-7,7-dimethyl-](/img/structure/B13833066.png)











![[(3S,4R,5S,6R)-5-hydroxy-6-[4-hydroxy-3-[[5-[[4-hydroxy-7-[(2S,3R,4S,5R)-3-hydroxy-5-methoxy-6,6-dimethyl-4-(5-methyl-1H-pyrrole-2-carbonyl)oxyoxan-2-yl]oxy-8-methyl-2-oxochromen-3-yl]carbamoyl]-4-methyl-1H-pyrrole-3-carbonyl]amino]-8-methyl-2-oxochromen-7-yl]oxy-3-methoxy-2,2-dimethyloxan-4-yl] 5-methyl-1H-pyrrole-2-carboxylate](/img/structure/B13833161.png)
